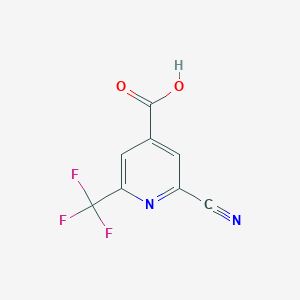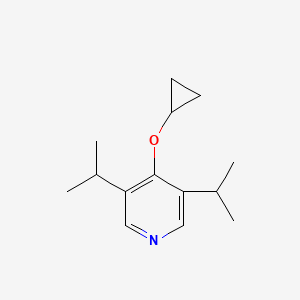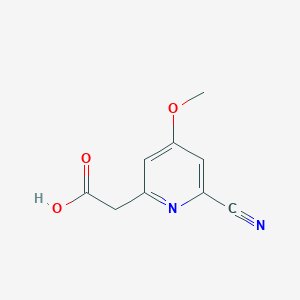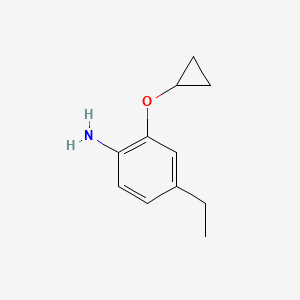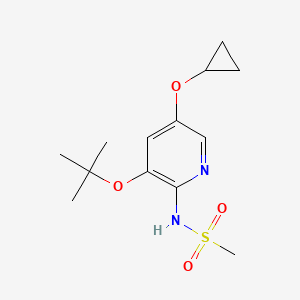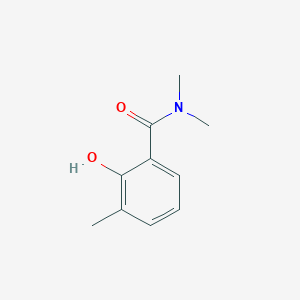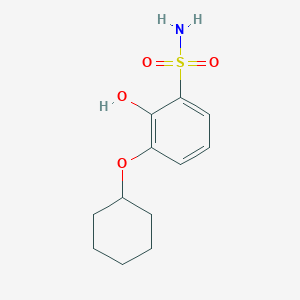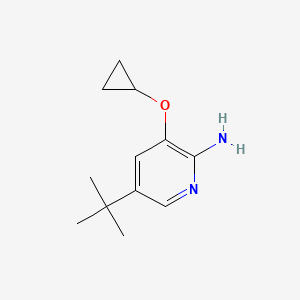
4-Hydroxy-2,6-diacetylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(6-Acetyl-4-hydroxypyridin-2-yl)ethanone is a chemical compound with the molecular formula C9H9NO3 and a molecular weight of 179.17 g/mol It is known for its distinctive structure, which includes a pyridine ring substituted with acetyl and hydroxyl groups
Preparation Methods
The synthesis of 1-(6-acetyl-4-hydroxypyridin-2-yl)ethanone can be achieved through several synthetic routes. One common method involves the acetylation of 4-hydroxypyridine using acetic anhydride in the presence of a catalyst such as pyridine. The reaction typically occurs under reflux conditions, resulting in the formation of the desired product . Industrial production methods may involve similar acetylation reactions but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
1-(6-Acetyl-4-hydroxypyridin-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The acetyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Scientific Research Applications
1-(6-Acetyl-4-hydroxypyridin-2-yl)ethanone has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s ability to interact with biological molecules makes it a valuable tool in biochemical studies, particularly in enzyme inhibition and receptor binding assays.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an anti-inflammatory or antimicrobial agent.
Mechanism of Action
The mechanism of action of 1-(6-acetyl-4-hydroxypyridin-2-yl)ethanone involves its interaction with specific molecular targets. The hydroxyl and acetyl groups enable the compound to form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. These interactions can influence various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
1-(6-Acetyl-4-hydroxypyridin-2-yl)ethanone can be compared to other similar compounds, such as:
1-(3-Hydroxypyridin-2-yl)ethanone: This compound has a similar pyridine ring structure but differs in the position of the hydroxyl group, leading to distinct chemical properties and reactivity.
1-(5-Hydroxy-2-pyridinyl)ethanone: Another similar compound with variations in the substitution pattern on the pyridine ring, affecting its biological activity and applications.
The uniqueness of 1-(6-acetyl-4-hydroxypyridin-2-yl)ethanone lies in its specific substitution pattern, which imparts unique chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C9H9NO3 |
|---|---|
Molecular Weight |
179.17 g/mol |
IUPAC Name |
2,6-diacetyl-1H-pyridin-4-one |
InChI |
InChI=1S/C9H9NO3/c1-5(11)8-3-7(13)4-9(10-8)6(2)12/h3-4H,1-2H3,(H,10,13) |
InChI Key |
FVPHNIYDLNHZOY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=O)C=C(N1)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



